N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845) is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). [] FAAH is responsible for the breakdown of anandamide, an endogenous cannabinoid neurotransmitter. [] By inhibiting FAAH, PF-3845 increases the levels of anandamide in the brain, leading to a variety of pharmacological effects. [] PF-3845 has been investigated for its potential therapeutic use in various conditions, including pain, inflammation, and anxiety.
PF-3845 exerts its pharmacological effects by selectively and irreversibly inhibiting the enzyme fatty acid amide hydrolase (FAAH). [] This enzyme is primarily responsible for the hydrolysis and degradation of anandamide (AEA), an endogenous cannabinoid neurotransmitter. [] By blocking FAAH activity, PF-3845 prevents AEA breakdown, leading to an increase in AEA levels in the brain and other tissues. [] This elevation in AEA levels then activates cannabinoid receptors, particularly the CB1 receptor, which mediates various physiological processes, including pain perception, inflammation, and mood regulation. []
Inflammatory Pain: PF-3845 has demonstrated efficacy in reducing pain behaviors in rodent models of inflammatory pain, such as the carrageenan-induced hyperalgesia model. [] This effect is attributed to its ability to increase AEA levels, which subsequently activate CB1 receptors and modulate pain signaling pathways. []
Neuropathic Pain: Research suggests that PF-3845 can alleviate mechanical allodynia (increased sensitivity to touch) in rodent models of neuropathic pain. [] This finding highlights its potential for managing chronic pain conditions associated with nerve injury or dysfunction.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9